molecular formula C11H15ClN2O2 B14308000 Butan-2-yl 3,5-diamino-4-chlorobenzoate CAS No. 112766-91-3

Butan-2-yl 3,5-diamino-4-chlorobenzoate

Cat. No.: B14308000
CAS No.: 112766-91-3
M. Wt: 242.70 g/mol
InChI Key: PCNMEQJQMOPXNS-UHFFFAOYSA-N
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Description

Butan-2-yl 3,5-diamino-4-chlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a butan-2-yl group attached to a 3,5-diamino-4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 3,5-diamino-4-chlorobenzoate typically involves the esterification of 3,5-diamino-4-chlorobenzoic acid with butan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 3,5-diamino-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzoate moiety can be reduced to form corresponding amines.

Properties

CAS No.

112766-91-3

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

butan-2-yl 3,5-diamino-4-chlorobenzoate

InChI

InChI=1S/C11H15ClN2O2/c1-3-6(2)16-11(15)7-4-8(13)10(12)9(14)5-7/h4-6H,3,13-14H2,1-2H3

InChI Key

PCNMEQJQMOPXNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N

Origin of Product

United States

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